molecular formula C22H22N4O3S B2620507 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile CAS No. 848870-21-3

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile

Cat. No.: B2620507
CAS No.: 848870-21-3
M. Wt: 422.5
InChI Key: RSKHOWSJOYRMMZ-UHFFFAOYSA-N
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Description

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is a complex organic compound that features a sulfonyl group, a morpholino group, and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Morpholino Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoxaline ring with morpholine.

    Acetonitrile Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, and neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group or reduction of the quinoxaline ring.

Scientific Research Applications

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can act as an electrophile, while the morpholino and quinoxaline groups can participate in hydrogen bonding and π-π interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

    2-((3,4-Dimethylphenyl)sulfonyl)-2-(quinoxalin-2-yl)acetonitrile: Lacks the morpholino group, which may affect its reactivity and applications.

    2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-piperidinoquinoxalin-2-yl)acetonitrile: Contains a piperidine ring instead of a morpholine ring, which can influence its chemical properties and biological activity.

Uniqueness

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is unique due to the presence of both the morpholino and quinoxaline groups, which provide a combination of electronic and steric effects that can be exploited in various applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-7-8-17(13-16(15)2)30(27,28)20(14-23)21-22(26-9-11-29-12-10-26)25-19-6-4-3-5-18(19)24-21/h3-8,13,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKHOWSJOYRMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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